molecular formula C20H26O4 B11168379 3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11168379
M. Wt: 330.4 g/mol
InChI Key: RHPVHNDBHCUYBL-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 3-hexyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the hexyl group, which may affect its biological activity and chemical properties.

    3-hexyl-4,8-dimethyl-2H-chromen-2-one: Lacks the oxopropoxy group, which may influence its reactivity and applications.

Uniqueness

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the hexyl and oxopropoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C20H26O4/c1-5-6-7-8-9-17-14(3)16-10-11-18(23-12-13(2)21)15(4)19(16)24-20(17)22/h10-11H,5-9,12H2,1-4H3

InChI Key

RHPVHNDBHCUYBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)C)OC1=O)C

Origin of Product

United States

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